

What is 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	1-Oxo-1,2,3,4-
Compound Name:	tetrahydroisoquinoline-7-sulfonamide
Cat. No.:	B1464010

[Get Quote](#)

An In-Depth Technical Guide to **1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide**: A Novel Scaffold in Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.^[1] This technical guide focuses on a specific derivative, **1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide**, a molecule of significant interest for its potential therapeutic applications. We will delve into its chemical properties, synthesis, and explore its primary mechanism of action as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in authoritative scientific literature.

Introduction: The Tetrahydroisoquinoline-Sulfonamide Scaffold

The tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a wide array of pharmacologically active compounds, including antitumor antibiotics and clinically used drugs.

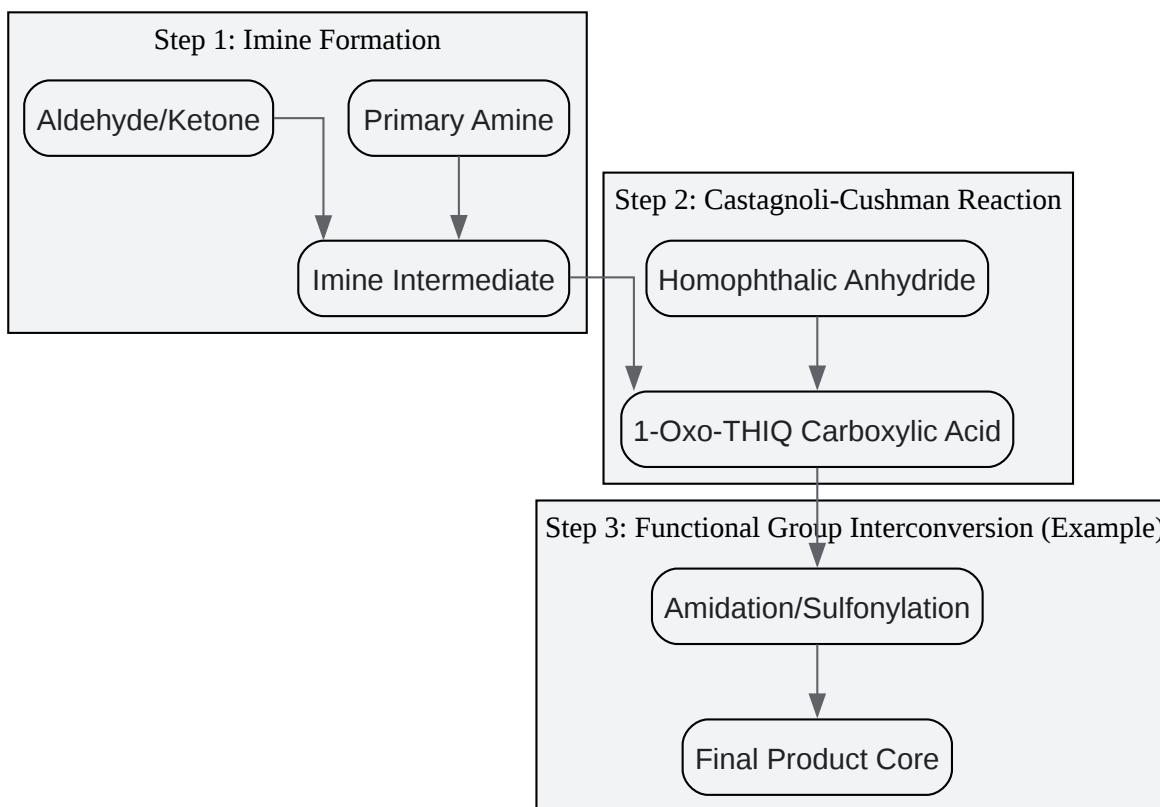
[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.

The addition of a sulfonamide moiety (-SO₂NH₂) further enhances the therapeutic potential of the THIQ core. Sulfonamides are a cornerstone of medicinal chemistry, known for a broad spectrum of biological activities including antibacterial, antiviral, antidiabetic, and anticancer properties.[2] This functional group can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of a molecule to its target enzyme or receptor. The combination of the THIQ scaffold with a sulfonamide group, as seen in **1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide**, creates a molecule with significant potential for targeted therapies.

Physicochemical Properties

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is an organic compound typically appearing as a white to off-white crystalline powder.[3] Its structure features a bicyclic isoquinoline core with a carbonyl group at the 1-position and a sulfonamide group at the 7-position. The polarity of the carbonyl and sulfonamide groups influences the molecule's solubility and its ability to form intermolecular interactions, which are critical for its pharmacokinetic and pharmacodynamic profiles.[3]

Property	Value	Source
CAS Number	885273-77-8	[4]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃ S	[4]
Molecular Weight	226.25 g/mol	[4]
Synonyms	1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide	[4]


Synthesis and Chemical Reactivity

The synthesis of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core can be achieved through various methods. One notable approach is the reaction of homophthalic anhydrides with imines, which allows for the closure of the isoquinoline ring and the introduction of desired

substituents in a single step.[5] Another expedient method involves a one-pot tandem Michael amination–lactamization sequence starting from 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines.[6]

Representative Synthetic Workflow

Below is a conceptual workflow for the synthesis of related 1-oxo-tetrahydroisoquinoline structures, adapted from established methodologies. This serves as an illustrative guide to the general synthetic strategy.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 1-oxo-THIQ derivatives.

Experimental Protocol: General Method for Synthesis of 1-Oxo-THIQ Derivatives

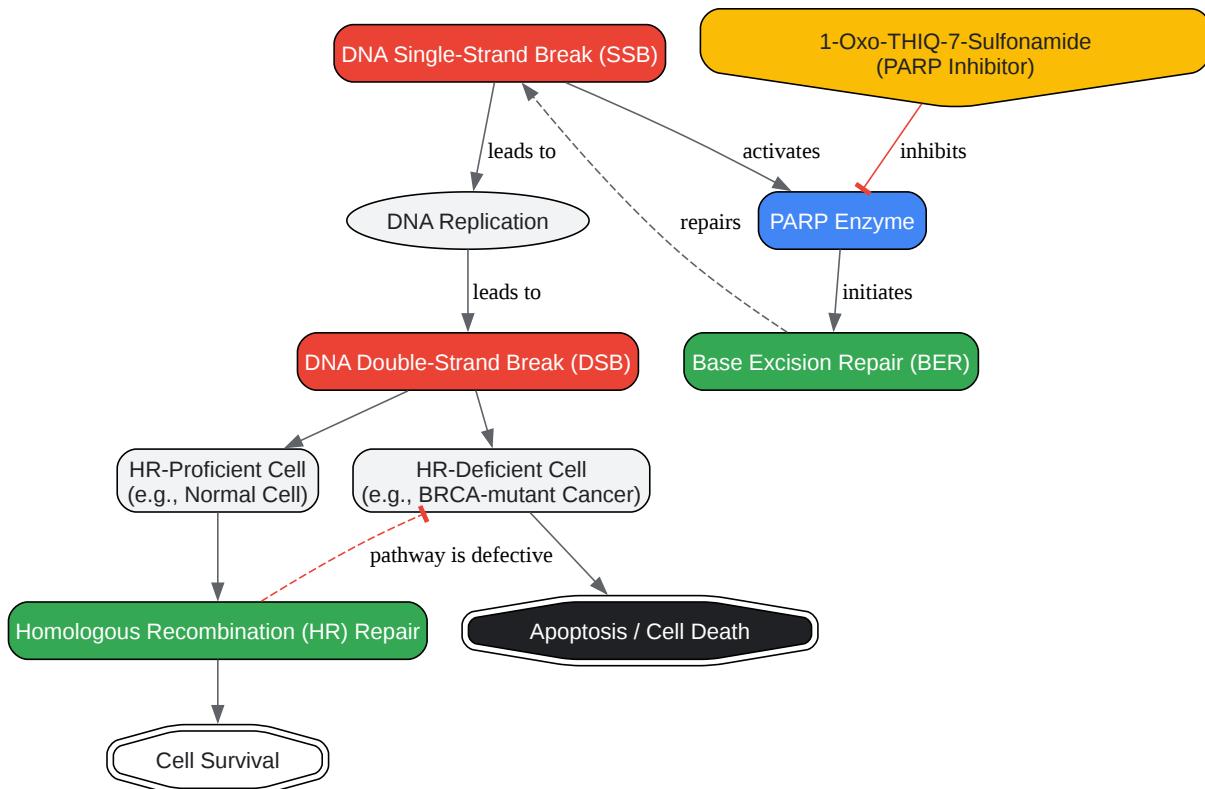
This protocol is a representative example based on the synthesis of analogous structures and may require optimization for the specific target compound.[\[5\]](#)

- **Imine Synthesis:** To a solution of the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., toluene), add the corresponding primary amine (1.0 eq). The mixture is refluxed with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
- **Ring Formation:** Dissolve the crude imine (1.0 eq) in dried toluene. Add homophthalic anhydride (1.0 eq) to the solution.
- **Reaction:** Reflux the reaction mixture for 45-60 minutes, or until the reaction mixture becomes transparent.
- **Isolation:** Cool the reaction mixture to room temperature. The product, a 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative, will often crystallize from the solution and can be collected by filtration.
- **Further Modification:** The resulting carboxylic acid can be converted to the desired sulfonamide through standard functional group interconversion techniques.

Biological Activity and Mechanism of Action: A Focus on PARP Inhibition

The primary therapeutic interest in the 1-oxo-tetrahydroisoquinoline scaffold lies in its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[\[7\]](#)[\[8\]](#)

Role of PARP in DNA Repair


PARP1 and PARP2 are critical enzymes in the cellular response to DNA damage, particularly single-strand breaks (SSBs).[\[7\]](#) Upon detecting a break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto nuclear proteins, a process that recruits other

DNA repair factors to the site of damage. This signaling is essential for the base excision repair (BER) pathway.[\[9\]](#)

Mechanism of PARP Inhibitors: Synthetic Lethality

In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP becomes synthetically lethal. When PARP is inhibited, SSBs are not efficiently repaired and accumulate. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[\[9\]](#)

Several 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed and synthesized as novel PARP inhibitors, demonstrating druglike properties and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics when compared to approved drugs like Olaparib.[\[7\]](#)[\[8\]](#) The 1-oxo-tetrahydroisoquinoline core acts as a nicotinamide adenine dinucleotide (NAD⁺) mimetic, competitively binding to the catalytic domain of PARP.

[Click to download full resolution via product page](#)

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Other Potential Biological Activities

Beyond PARP inhibition, the broader class of tetrahydroisoquinoline sulfonamide derivatives has been investigated for other activities. Studies have reported antioxidant, anti-inflammatory

(inhibition of albumin denaturation), and antibacterial properties for various analogs, suggesting that **1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide** may possess a wider pharmacological profile.[10]

Preclinical Data and Therapeutic Potential

While specific preclinical data for **1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide** is not extensively published in the reviewed literature, data from closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide analogs provide strong evidence for the potential of this scaffold.

Compound Class	Target	Key Findings	Reference
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides	PARP1/2	Identification of lead compounds with potent inhibition.	[7][8]
...	ADME Properties	Demonstrated advantages over Olaparib in molecular weight, hydrophilicity, and plasma stability.	[8]
Tetrahydroisoquinoline sulfonamides	General Biological Activity	Showed significant in-vitro antioxidant, antitryptic, and antibacterial activity.	[10]

The primary therapeutic application for this class of compounds is in oncology, specifically for the treatment of cancers with homologous recombination deficiencies, such as certain types of ovarian, breast, prostate, and pancreatic cancers. The favorable ADME characteristics reported for new analogs suggest the potential for developing oral therapeutics with improved safety and efficacy profiles.[8]

Future Directions and Conclusion

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide represents a promising molecular scaffold in the field of drug discovery. The convergence of the established

tetrahydroisoquinoline core and the versatile sulfonamide functional group provides a rich platform for chemical modification and optimization.

The most compelling evidence points towards its development as a PARP inhibitor. Future research should focus on:

- **Definitive Synthesis:** Elucidation and optimization of a scalable synthetic route for the specific compound.
- **In-vitro Profiling:** Comprehensive screening against the PARP enzyme family to determine potency and selectivity.
- **Cell-based Assays:** Evaluation of its efficacy in HR-deficient cancer cell lines to confirm the synthetic lethality mechanism.
- **Pharmacokinetic Studies:** In-vivo studies to determine the ADME profile and establish a potential therapeutic window.

In conclusion, **1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide** and its analogs are high-potential candidates for the development of next-generation targeted cancer therapies. The foundational chemistry and biology of this scaffold are well-supported, providing a solid basis for further preclinical and clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide Properties, Uses, Safety, Supplier & Manufacturer China | High-Purity Chemical Data [quinoline-thiophene.com]
- 4. CAS 885273-77-8 | 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide - Synblock [synblock.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 53BP1 depletion causes PARP inhibitor resistance in ATM-deficient breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1464010#what-is-1-oxo-1-2-3-4-tetrahydroisoquinoline-7-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com